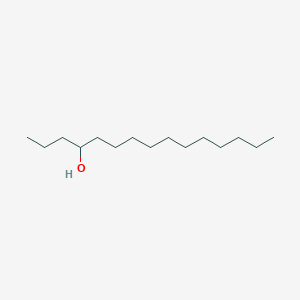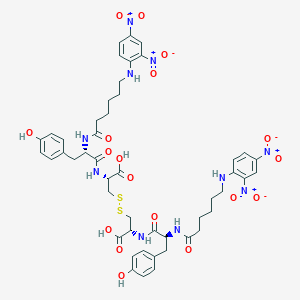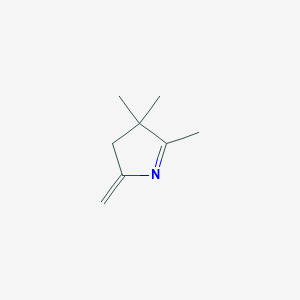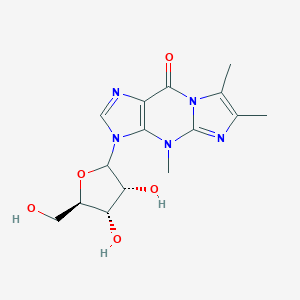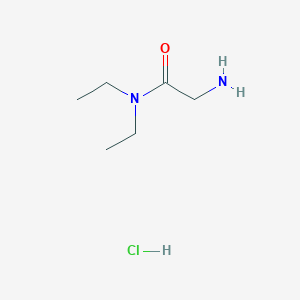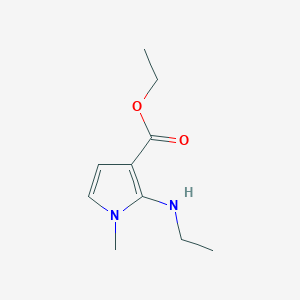
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one is an organic compound known for its unique chemical structure and properties It is a triazine derivative with two hydroxymethyl groups attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one typically involves the reaction of formaldehyde with a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures the efficient and consistent production of the compound. The industrial process also includes purification steps, such as crystallization and filtration, to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form different triazine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound include various triazine derivatives with different functional groups. These products have diverse applications in chemical synthesis and material science.
科学研究应用
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The triazine ring can also participate in various chemical reactions, modulating the activity of enzymes and receptors.
相似化合物的比较
Similar Compounds
Similar compounds to 1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one include other triazine derivatives, such as:
Melamine: A triazine compound with three amino groups, used in the production of resins and plastics.
Cyanuric acid: A triazine derivative with three hydroxyl groups, used in water treatment and as a stabilizer for chlorine.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
19708-68-0 |
|---|---|
分子式 |
C5H11N3O3 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C5H11N3O3/c9-3-7-1-6-2-8(4-10)5(7)11/h6,9-10H,1-4H2 |
InChI 键 |
PEFFWBKKAGDQJR-UHFFFAOYSA-N |
SMILES |
C1NCN(C(=O)N1CO)CO |
规范 SMILES |
C1NCN(C(=O)N1CO)CO |
| 19708-68-0 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


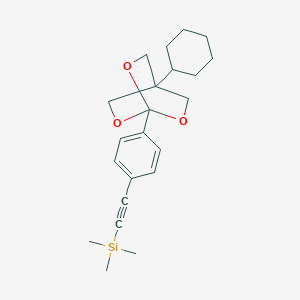
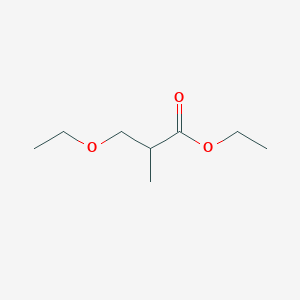
![methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B25864.png)
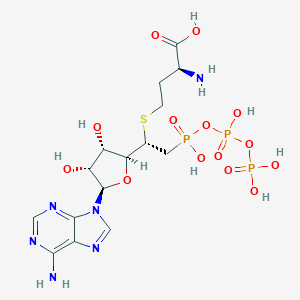
![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)
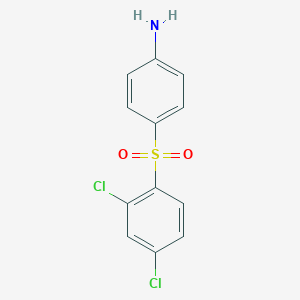
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
